molecular formula C15H20N2O2 B5086896 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one

3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one

Cat. No. B5086896
M. Wt: 260.33 g/mol
InChI Key: JCIVBWGSRQCLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one, also known as DMCM, is a synthetic compound that belongs to the coumarin family. It has been extensively studied for its potential use as a research tool in neuroscience and pharmacology. DMCM is a GABA-A receptor antagonist, which means it can block the inhibitory effects of GABA on neuronal activity. This property makes DMCM a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions.

Mechanism of Action

3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one acts as a competitive antagonist at the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA on neuronal activity. By blocking the inhibitory effects of GABA, 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one can increase neuronal excitability and induce seizures in animal models.
Biochemical and Physiological Effects:
3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one has been shown to induce seizures in animal models, which suggests that it can increase neuronal excitability. It has also been shown to increase locomotor activity and decrease anxiety-like behavior in rodents. These effects are consistent with the blockade of GABAergic neurotransmission by 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one.

Advantages and Limitations for Lab Experiments

3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one is a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. Its ability to induce seizures in animal models makes it a useful tool for studying the mechanisms of epileptogenesis. However, 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one has some limitations as a research tool. Its effects on behavior and physiology are not specific to GABAergic neurotransmission, and it can also interact with other neurotransmitter systems. In addition, 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one has a relatively short half-life, which limits its usefulness for long-term experiments.

Future Directions

There are several future directions for research on 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one. One direction is to study the effects of 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one on specific GABA-A receptor subtypes, which could provide insights into the mechanisms of GABAergic neurotransmission. Another direction is to use 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one in combination with other drugs to study the interactions between different neurotransmitter systems. Finally, 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one could be used to study the role of GABAergic neurotransmission in human diseases such as epilepsy and anxiety disorders.

Synthesis Methods

3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one can be synthesized through a multi-step process starting from 4-hydroxycoumarin. The first step involves the protection of the hydroxyl group with a benzyl group. This is followed by the introduction of a dimethylaminoethyl group at the 3-position of the coumarin ring using a reagent such as N,N-dimethylethylenediamine. The benzyl protecting group is then removed, and the resulting compound is treated with formaldehyde and methylamine to introduce the final methylaminoethyl group at the 4-position of the coumarin ring.

Scientific Research Applications

3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one has been used extensively in neuroscience research to study the role of GABAergic neurotransmission in various physiological and pathological conditions. It has been shown to induce seizures in animal models, which makes it a useful tool for studying the mechanisms of epileptogenesis. 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one has also been used to study the effects of GABAergic drugs on anxiety and depression, as well as the role of GABAergic neurotransmission in drug addiction.

properties

IUPAC Name

3-[[2-(dimethylamino)ethyl-methylamino]methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-16(2)8-9-17(3)10-12-11-19-14-7-5-4-6-13(14)15(12)18/h4-7,11H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIVBWGSRQCLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=COC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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